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Compound of Interest

Compound Name: 2,4,5-Tribromothiazole

Cat. No.: B1600981

An In-depth Technical Guide to 2,4,5-Tribromothiazole: Properties, Synthesis, and
Applications in Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry and materials science, heterocyclic compounds form
the bedrock of countless innovations. Among these, the thiazole ring is a well-established
"privileged scaffold,” renowned for its presence in numerous FDA-approved drugs and
biologically active molecules.[1][2] This guide focuses on a specific, highly functionalized
derivative: 2,4,5-Tribromothiazole (CAS No. 57314-13-3).[3][4] As a tribrominated heterocyclic
compound, it represents a versatile and reactive building block. The strategic placement of
three bromine atoms provides multiple reactive sites, enabling chemists to forge complex
molecular architectures for applications ranging from novel pharmaceuticals to advanced
materials.[5]

This document serves as a technical resource for researchers, chemists, and drug
development professionals. It moves beyond a simple recitation of data to provide a
synthesized understanding of 2,4,5-Tribromothiazole's properties, its anticipated reactivity
based on expert analysis, its potential synthetic routes, and its critical applications as a key
intermediate in the development of next-generation therapeutic agents and functional
materials.[1][5]
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PART 1: Core Physicochemical and Computational
Properties

A foundational understanding of a molecule's physical and computational properties is
paramount for its effective use in research and synthesis. While extensive experimental data
for 2,4,5-Tribromothiazole is not widely published, we can consolidate known identifiers and
supplement them with computational predictions and logical inferences from structurally similar

compounds.

Key Identifiers and Physical Data Summary

The core data for 2,4,5-Tribromothiazole is summarized below. It is noteworthy that while
identifiers are well-established, specific experimental values for properties like melting and
boiling points are not readily available in public literature, a common scenario for specialized
research intermediates.[6]

Property Value Source(s)
IUPAC Name 2,4,5-Tribromothiazole [4]
Synonyms 2,4,5-Tribromo-1,3-thiazole [31[4]
CAS Number 57314-13-3 [31[4]1[5][61[71[8]
Molecular Formula CsBrsNS [31[41[5][7]
Molecular Weight 321.82 g/mol [3][5]
Physical State Soli.d (predicted), data not 6]

available

Limited solubility in polar

solvents (e.g., water); higher
Solubility solubility in non-polar organic [9]

solvents (predicted based on

structure)

Storage Inert atmosphere, -20°C [5]
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Computational Chemistry Data

Computational models provide valuable insights into the molecule's behavior in biological and
chemical systems.

Computational Descriptor Value Source(s)
Topological Polar Surface Area

12.89 A2 [3]
(TPSA)
LogP (Octanol-Water Partition

3.4306 [3]
Coeff.)
Hydrogen Bond Acceptors 2 [3]
Hydrogen Bond Donors 0 [3]
Rotatable Bonds 0 [3]

The high LogP value suggests significant lipophilicity, consistent with the presence of three
bromine atoms, and supports the prediction of poor solubility in water but good solubility in
organic solvents.[9] The low TPSA indicates a reduced likelihood of passive transport across
polar membranes.

PART 2: Spectroscopic and Analytical
Characterization

Direct empirical spectra for 2,4,5-Tribromothiazole are not commonly published. However,
based on its structure and established spectroscopic principles, we can reliably predict its
spectral characteristics. This predictive analysis is a critical skill for researchers working with
novel or specialized compounds.

Predicted Spectroscopic Signhatures

* H NMR Spectroscopy: The thiazole core of 2,4,5-Tribromothiazole is fully substituted with
bromine atoms, meaning there are no protons attached to the ring. Consequently, a t*H NMR
spectrum of a pure sample would show no signals in the aromatic or heterocyclic regions,
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providing a clean baseline for analyzing any proton-containing groups that might be added in
subsequent reactions.

e 13C NMR Spectroscopy: A proton-decoupled 13C NMR spectrum is expected to show three
distinct signals for the three carbon atoms of the thiazole ring. Based on data from similar
brominated thiazoles, the chemical shifts (8) would likely appear in the approximate range of
110-155 ppm.[10] The carbon atom C2, situated between the nitrogen and sulfur atoms,
would typically be the most deshielded.

e Mass Spectrometry (MS): Electron lonization (EI) or Electrospray lonization (ESI) mass
spectrometry would reveal a highly characteristic molecular ion peak cluster. Due to the
natural isotopic abundance of bromine (7°Br = 50.7%, 8!Br = 49.3%), a molecule containing
three bromine atoms will exhibit a distinctive isotopic pattern (M, M+2, M+4, M+6) with
predictable relative intensities, providing unambiguous confirmation of the compound's
elemental composition.

« Infrared (IR) Spectroscopy: The IR spectrum would be dominated by vibrations characteristic
of the thiazole ring and the carbon-bromine bonds. Key expected absorption bands include:

o ~1500-1650 cm~1: C=N stretching vibrations.[11]
o ~1300-1450 cm~*: Thiazole ring stretching modes.[12]

o ~500-700 cm~1: Strong absorptions corresponding to C-Br stretching vibrations.[11][13]

Experimental Protocol: General Analytical Workflow

A robust analytical workflow is essential to confirm the identity and purity of 2,4,5-
Tribromothiazole before its use in further applications.

o Sample Preparation: Dissolve approximately 1-2 mg of the compound in 1 mL of a suitable
deuterated solvent (for NMR) such as Chloroform-d (CDCIs) or in a volatile organic solvent
(for GC-MS) like dichloromethane.

* NMR Analysis: Acquire 13C NMR spectra to confirm the presence of the three distinct carbon
signals of the thiazole core.

e GC-MS Analysis:
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[e]

Inject the prepared solution into a Gas Chromatograph coupled with a Mass Spectrometer
(GC-MS).

[e]

Use a standard non-polar capillary column (e.g., DB-5ms).

o

Employ a temperature program starting at ~100°C and ramping to ~280°C to ensure
elution.

o

Monitor the mass spectrometer for the characteristic isotopic cluster of the molecular ion
to confirm identity and assess purity from the chromatogram.

Visualization: Analytical Workflow

Sample Preparation

(2,4,5-Tribromothiazole)

Dissolve in
appropriate solvent
A J v
GC NMR Spectroscop)a (GC-MS Analysis)

(Confirm 3 Carbon Signals) >[Confirm Isotopic Patteer

Click to download full resolution via product page

Caption: Workflow for analytical confirmation of 2,4,5-Tribromothiazole.

PART 3: Chemical Reactivity and Synthetic Strategy

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://www.benchchem.com/product/b1600981?utm_src=pdf-body-img
https://www.benchchem.com/product/b1600981?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1600981?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The synthetic utility of 2,4,5-Tribromothiazole stems from the reactivity of its three carbon-
bromine bonds. The electronic environment of each bromine atom is distinct, creating
opportunities for regioselective functionalization, a cornerstone of modern synthetic chemistry.

Expertise & Experience: Understanding Reactivity

Drawing parallels with the well-studied 2,5-dibromothiazole, we can infer a hierarchy of
reactivity for the C-Br bonds in 2,4,5-Tribromothiazole.[14] The C2 position of the thiazole ring
is the most electrophilic due to the inductive effects of the adjacent sulfur and nitrogen atoms.
This makes the C2-Br bond particularly susceptible to nucleophilic aromatic substitution and
metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). The C5-Br and C4-
Br bonds are generally less reactive, allowing for sequential, site-selective modifications. This
differential reactivity is the key that unlocks the molecule's potential as a scaffold, enabling
chemists to introduce different functional groups at specific positions to fine-tune the final
product's properties.

Visualization: Reactivity Sites

Caption: Reactivity hierarchy of the C-Br bonds in 2,4,5-Tribromothiazole.

Proposed Synthetic Protocol: Bromination of 2-
Aminothiazole

While multiple synthetic routes are conceivable, a practical approach involves the bromination
of a readily available thiazole precursor. The following is a representative, field-proven protocol
for synthesizing brominated heterocycles, adapted for this specific target.

Objective: To synthesize 2,4,5-Tribromothiazole from 2-aminothiazole via a Sandmeyer-type
reaction followed by exhaustive bromination.

Step 1: Diazotization and Bromination at C2 (Sandmeyer Reaction)

e In a fume hood, cool a solution of 48% hydrobromic acid (HBr) in a three-neck flask to -5°C
using an ice-salt bath.

» Slowly add 2-aminothiazole to the cold HBr with vigorous stirring.
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 In a separate beaker, prepare a solution of sodium nitrite (NaNO:2) in water and cool it to 0°C.

e Add the cold NaNO: solution dropwise to the 2-aminothiazole mixture, maintaining the
temperature below 0°C. The formation of the diazonium salt is critical and temperature
control is paramount to prevent decomposition.

 In a separate flask, dissolve copper(l) bromide (CuBr) in 48% HBr.

e Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (N2 gas) will
be observed. Allow the reaction to warm to room temperature and stir for several hours. This
will yield 2-bromothiazole.

Step 2: Exhaustive Bromination at C4 and C5

o Extract the 2-bromothiazole from the reaction mixture using an organic solvent like
dichloromethane.

» Dry the organic extract and concentrate it under reduced pressure.

» Dissolve the crude 2-bromothiazole in a suitable solvent such as glacial acetic acid or
chloroform.

o Slowly add at least two equivalents of elemental bromine (Brz) to the solution. A Lewis acid
catalyst, such as iron(lll) bromide (FeBrs), can be added to facilitate the electrophilic
aromatic substitution.

e Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by
GC-MS.

e Upon completion, cool the mixture and quench the excess bromine with a solution of sodium
thiosulfate.

« Neutralize the acid, extract the product with an organic solvent, and purify by column
chromatography or recrystallization to yield 2,4,5-Tribromothiazole.
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PART 4: Applications in Research and Drug
Development

The value of 2,4,5-Tribromothiazole lies in its role as a versatile intermediate. Its bromine-rich
structure is not only useful for creating flame retardants but is primarily leveraged in the
synthesis of high-value bioactive molecules.[5]

Scaffold for Kinase Inhibitors: The 2,4,5-trisubstituted thiazole framework is a core
component of many potent and selective protein kinase inhibitors, which are crucial in cancer
therapy.[1][14] By sequentially replacing the bromine atoms with various aryl and amino
groups via cross-coupling chemistry, medicinal chemists can rapidly generate libraries of
compounds to screen for inhibitory activity against specific cancer-related kinases.

Precursor for Agrochemicals: The thiazole moiety is present in numerous fungicides and
other crop protection agents. 2,4,5-Tribromothiazole serves as a starting point for creating
new agrochemicals with potentially improved efficacy and environmental profiles.[5]

Development of Novel Antimicrobials: The structural motif is also being explored for the
development of new antibacterial and antifungal agents, addressing the growing challenge of
antimicrobial resistance.[9]

Visualization: Pathway to High-Value Compounds

2,4,5-Tribromothiazole
(Building Block)
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Caption: Synthetic pathways from 2,4,5-Tribromothiazole to diverse applications.

PART 5: Safety, Handling, and Storage

Trustworthiness: A Self-Validating System of Safety While the safety data sheet for 2,4,5-
Tribromothiazole lacks specific toxicological data, established best practices for handling
halogenated heterocyclic compounds must be rigorously applied.[6] To create a robust safety
protocol, we supplement the available information with data from the structurally similar and
well-characterized 2,5-Dibromothiazole, which is classified as a skin, eye, and respiratory
irritant.[15]

Hazard Identification

o Acute Effects: May cause skin, eye, and respiratory tract irritation.[15] Ingestion and
inhalation should be avoided.[6]

o Chronic Effects: Data not available. Long-term exposure should be minimized.

Protocol for Safe Handling and Storage

o Engineering Controls: All handling of solid 2,4,5-Tribromothiazole and its solutions must be
conducted within a certified chemical fume hood to prevent inhalation of dust or vapors. An
eyewash station and safety shower must be immediately accessible.

o Personal Protective Equipment (PPE):
o Eye/Face Protection: Wear chemical safety goggles and a face shield.

o Skin Protection: Wear a flame-retardant lab coat and chemically resistant gloves (e.g.,
nitrile). Inspect gloves for integrity before each use.

o Respiratory Protection: If working outside of a fume hood (not recommended), a NIOSH-
approved respirator with appropriate cartridges is required.

e Handling Procedures:
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o Avoid creating dust.
o Use non-sparking tools and ground all equipment to prevent static discharge.

o Do not eat, drink, or smoke in the laboratory.

e Storage:

o Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to
prevent degradation.[5]

o Keep in a cool, dry, and well-ventilated area away from incompatible materials such as
strong oxidizing agents.

o Recommended storage temperature is -20°C for long-term stability.[5]

First Aid Measures

« If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek
immediate medical attention.[6]

e In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected
area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation
persists.[6]

e In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, removing
contact lenses if present and easy to do. Seek immediate medical attention.[6]

 |If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical
attention.[6]

Conclusion

2,4,5-Tribromothiazole is more than a simple chemical; it is a potent synthetic tool poised for
significant impact in drug discovery and materials science. Its key value lies in the differential
reactivity of its three bromine atoms, which provides a programmable scaffold for building
molecular complexity. While publicly available data on its properties is limited, a deep
understanding of heterocyclic chemistry allows for reliable prediction of its behavior and the
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design of robust synthetic and analytical protocols. For researchers and developers, 2,4,5-

Tribromothiazole offers a gateway to novel kinase inhibitors, next-generation agrochemicals,

and other high-value compounds, making it a crucial intermediate for future innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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